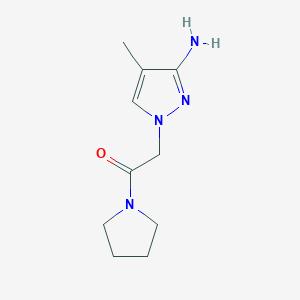

2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

Description

2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one (CAS: 1344223-90-0) is a pyrazole-derived compound featuring a 3-amino-4-methylpyrazole moiety linked to a pyrrolidin-1-yl ethanone group. This structure combines a heterocyclic amine with a ketone-functionalized pyrrolidine, making it a candidate for applications in medicinal chemistry and materials science. The compound has a molecular weight of 227.29 g/mol (calculated from C₁₁H₁₇N₃O) and a purity of 98% .

Properties

Molecular Formula |

C10H16N4O |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2-(3-amino-4-methylpyrazol-1-yl)-1-pyrrolidin-1-ylethanone |

InChI |

InChI=1S/C10H16N4O/c1-8-6-14(12-10(8)11)7-9(15)13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H2,11,12) |

InChI Key |

SIEUMSCVKWTJAR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1N)CC(=O)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

Substitution reactions: The amino and methyl groups can be introduced via substitution reactions on the pyrazole ring.

Formation of the pyrrolidine ring: This can be synthesized through the reaction of an appropriate amine with a carbonyl compound, followed by cyclization.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions might reduce the pyrazole ring or other functional groups.

Substitution: The amino and methyl groups on the pyrazole ring can participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups.

Scientific Research Applications

2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one could have several applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation of its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The target compound’s key structural elements include:

- Pyrazole ring: Substituted with an amino (-NH₂) group at position 3 and a methyl (-CH₃) group at position 3.

- Pyrrolidin-1-yl ethanone: A ketone group connected to a pyrrolidine ring.

Comparable compounds vary in substituents on the pyrazole ring, the nature of the heterocyclic amine, and additional functional groups.

Analog Compounds and Their Properties

Table 1: Structural and Physicochemical Comparisons

Physicochemical and Spectroscopic Properties

- Lipophilicity : The oxadiazole-containing analog SA67-0943 has a logP of 1.5353, indicating moderate lipophilicity suitable for membrane permeability . The target compound’s logP is unreported but likely higher than 1-(pyrrolidin-1-yl)ethan-1-one due to the pyrazole group.

- Spectroscopy : Analog 7b shows IR peaks at 3320–3275 cm⁻¹ (NH₂) and 1720 cm⁻¹ (C=O), with distinct ¹H-NMR signals for aromatic protons (δ 7.3–7.52 ppm) . Similar spectral features are expected for the target compound.

Biological Activity

The compound 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one , also known by its CAS number 2137999-67-6, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H16N4O

- Molecular Weight : 208.26 g/mol

- Structure : The compound features a pyrazole ring substituted with an amino group and a pyrrolidine moiety.

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrazole and pyrrolidine frameworks exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have been shown to possess antibacterial and antifungal activities against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity | MIC (mg/mL) | Target Organisms |

|---|---|---|---|

| PA-1 | Antibacterial | 0.0039 - 0.025 | S. aureus, E. coli |

| 2,6-Dipyrrolidino-1,4-dibromobenzene | Antibacterial | Not specified | Various harmful bacteria |

| 3-Amino-Pyrazole Derivatives | Antifungal | Not specified | Fungal strains |

The compound PA-1 demonstrated complete inhibition of S. aureus and E. coli growth within 8 hours at low concentrations, highlighting the effectiveness of similar structures in antimicrobial applications .

Anticancer Properties

The pyrazole scaffold has been explored for its potential as an anticancer agent. Studies have suggested that certain pyrazole derivatives can inhibit kinase activity, which is crucial in cancer cell proliferation.

Case Study: Kinase Inhibition

A study focusing on small molecule kinase inhibitors found that pyrazole derivatives could selectively inhibit specific kinases involved in cancer progression. The selectivity of these compounds minimizes side effects typically associated with broader-spectrum inhibitors .

The biological activity of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as a competitive inhibitor for enzymes involved in cellular signaling pathways.

- Interference with Bacterial Cell Wall Synthesis : Similar compounds have shown the ability to disrupt bacterial cell wall integrity.

- Induction of Apoptosis in Cancer Cells : By targeting specific kinases, the compound may trigger apoptotic pathways in malignant cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.